molecular formula C16H30O4 B14416178 7-Ethyltetradecanedioic acid CAS No. 82200-86-0

7-Ethyltetradecanedioic acid

Cat. No.: B14416178
CAS No.: 82200-86-0
M. Wt: 286.41 g/mol
InChI Key: UWJRHVPYRNDMRO-UHFFFAOYSA-N
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Description

Overview of Dicarboxylic Acids (DCAs) in Chemical Science and Engineering

Dicarboxylic acids (DCAs) are organic compounds that feature two carboxylic acid functional groups (-COOH). longdom.org This defining characteristic makes them versatile building blocks in organic synthesis and polymer chemistry. longdom.orgresearchgate.net Their applications are wide-ranging, from the production of polymers like polyesters and polyamides to uses in fragrances, flavors, and even pharmaceuticals. longdom.org For instance, adipic acid is a key component in the manufacturing of nylon, while succinic acid is used as a buffering agent in medicine. longdom.orgresearchgate.net The reactivity of the two carboxyl groups allows for the formation of various derivatives, including esters and amides, making DCAs fundamental to many industrial processes. longdom.org

Structural Classification and Nomenclature of Branched Aliphatic Dicarboxylic Acids

Aliphatic dicarboxylic acids can be classified based on the nature of their carbon chain. Linear dicarboxylic acids follow the general formula HOOC-(CH₂)n-COOH. researchgate.netaip.org Branched dicarboxylic acids, like 7-ethyltetradecanedioic acid, have one or more alkyl groups attached to the main carbon chain.

The nomenclature of branched dicarboxylic acids follows IUPAC standards. The longest carbon chain containing both carboxyl groups is identified as the parent chain. The carbons are numbered starting from one of the carboxyl groups, and the position and type of any branches are indicated accordingly. For example, in this compound, the parent chain is tetradecanedioic acid (a 14-carbon dicarboxylic acid), and an ethyl group is located at the seventh carbon.

Significance of Branched Dicarboxylic Acids in Contemporary Academic Research

Branched dicarboxylic acids are gaining attention in academic research due to the unique properties conferred by their branched structures. The presence of side chains can influence a polymer's physical characteristics, such as its melting point, solubility, and crystallinity. For example, branched structures can disrupt the regular packing of polymer chains, leading to lower melting points and increased solubility compared to their linear counterparts. This makes them valuable in the development of specialty polymers with tailored properties. taylorandfrancis.com

Research into branched dicarboxylic acids also extends to their potential as bio-based platform chemicals. ktu.edu As the demand for sustainable and renewable resources grows, scientists are exploring methods to produce these acids from biological sources. nih.govresearchgate.net Itaconic acid, a branched five-carbon dicarboxylic acid, is a prime example of a bio-based building block with significant potential in the production of biodegradable polyesters and other valuable chemicals. ktu.edu

Current Research Challenges and Opportunities for this compound and Analogues

While specific research on this compound is not widely published, the broader field of branched dicarboxylic acids presents several challenges and opportunities. A significant challenge lies in the selective synthesis of specific isomers. Developing efficient and stereoselective synthetic routes to compounds like this compound is a key area of research.

Opportunities for this class of compounds are vast. Their potential use as monomers could lead to the development of new polymers with enhanced properties. For example, the incorporation of branched DCAs into polyesters or polyamides could improve their flexibility or processability. Furthermore, exploring the biological activities of these compounds and their derivatives could open doors to new applications in medicine and agriculture. The study of analogues, such as 7-ethenyltetradecanedioic acid, which has an unsaturated side chain, could also provide insights into novel polymerization and functionalization reactions. vulcanchem.com

Data on this compound

PropertyValue
CAS Number 82200-86-0 molaid.com
Molecular Formula C₁₆H₃₀O₄ molaid.com
Molecular Weight 286.41 g/mol molaid.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

82200-86-0

Molecular Formula

C16H30O4

Molecular Weight

286.41 g/mol

IUPAC Name

7-ethyltetradecanedioic acid

InChI

InChI=1S/C16H30O4/c1-2-14(11-7-5-9-13-16(19)20)10-6-3-4-8-12-15(17)18/h14H,2-13H2,1H3,(H,17,18)(H,19,20)

InChI Key

UWJRHVPYRNDMRO-UHFFFAOYSA-N

Canonical SMILES

CCC(CCCCCCC(=O)O)CCCCCC(=O)O

Origin of Product

United States

Advanced Analytical Characterization Techniques for 7 Ethyltetradecanedioic Acid in Research

Advanced Spectroscopic Methodologies for Structural Elucidation

Spectroscopic methods are indispensable for determining the molecular structure of 7-ethyltetradecanedioic acid. These techniques probe the interactions of molecules with electromagnetic radiation, providing detailed information about atomic connectivity and functional groups.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules like this compound. By measuring the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. magritek.comlibretexts.org

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons would be expected. The protons of the terminal methyl group of the ethyl substituent would likely appear as a triplet, while the methylene (B1212753) protons of the ethyl group would present as a quartet. The numerous methylene groups within the long aliphatic chain would produce a complex, overlapping multiplet in the upfield region of the spectrum. The protons on the carbons adjacent to the carboxylic acid groups would be shifted further downfield due to the electron-withdrawing effect of the carboxyls. The acidic protons of the two carboxylic acid groups would appear as a broad singlet at a significantly downfield chemical shift.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. The carbonyl carbons of the two carboxylic acid groups would be readily identifiable by their characteristic downfield chemical shifts, typically in the range of 160-185 ppm. chemguide.co.uk The carbons of the ethyl group and the long methylene chain would appear at various upfield positions. The chemical shift of each carbon is influenced by its local electronic environment, allowing for a complete mapping of the carbon skeleton. chemguide.co.uk Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish connectivity between protons and carbons, confirming the precise structure of the molecule. universiteitleiden.nlmdpi.com

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon EnvironmentPredicted Chemical Shift (ppm)
C=O (in carboxylic acids)160 - 185
RCH₂O-50 - 90
R₃CH25 - 35
R₂CH₂16 - 25
RCH₃10 - 15

Note: These are approximate values and can vary based on the specific molecular environment and solvent used. chemguide.co.uk

Advanced Mass Spectrometry (MS) Techniques and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of this compound and for gaining structural insights through the analysis of fragmentation patterns. scienceready.com.auwikipedia.org

In a typical mass spectrometry experiment, the molecule is vaporized and then ionized, often by electron impact (EI), which can cause the molecular ion to break apart into smaller, charged fragments. scienceready.com.au The pattern of these fragments is unique to the molecule's structure and can be used for identification. For this compound, fragmentation would likely occur along the aliphatic chain. Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (•OH) or the entire carboxyl group (•COOH). youtube.comsavemyexams.com Alpha-cleavage, the breaking of the bond adjacent to the carbonyl group, is also a common fragmentation pathway. youtube.com The analysis of these fragmentation patterns allows researchers to piece together the structure of the original molecule. scienceready.com.auwikipedia.org

Advanced MS techniques, such as tandem mass spectrometry (MS/MS), can provide even more detailed structural information by isolating a specific fragment ion and subjecting it to further fragmentation.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. mt.commdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. mt.com For this compound, the IR spectrum would be dominated by a very broad and strong absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimers. A sharp and intense C=O stretching absorption would be expected around 1700-1725 cm⁻¹. spectroscopyonline.com Additionally, C-H stretching vibrations from the aliphatic chain would appear around 2850-2960 cm⁻¹, and C-O stretching vibrations would be observed in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light, usually from a laser. mt.com While IR spectroscopy is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds. For this compound, the C-C stretching vibrations of the long aliphatic backbone would likely produce strong signals in the Raman spectrum. The C=O stretch is also Raman active. The complementary nature of IR and Raman spectroscopy provides a more complete picture of the vibrational modes within the molecule, aiding in its definitive identification. mt.comgoogle.comfrontiersin.org

Chromatographic Separation Techniques for Purity and Isomer Analysis

Chromatographic techniques are essential for separating this compound from impurities and for analyzing its potential isomers. These methods rely on the differential partitioning of components between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of non-volatile compounds. oiv.intnih.gov For the analysis of this compound, reversed-phase HPLC would be a suitable method. In this mode, a non-polar stationary phase is used with a polar mobile phase.

The separation is based on the differential partitioning of the analyte between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, can be used to achieve optimal separation of this compound from any closely related impurities. nih.gov

Advanced detection methods, such as mass spectrometry (LC-MS), provide high sensitivity and selectivity, allowing for the direct confirmation of the molecular weight of the eluting compound. semanticscholar.org A Diode Array Detector (DAD) can also be used, which measures the absorbance of the eluent over a range of wavelengths, although dicarboxylic acids may have weak UV chromophores. nih.govijpsonline.com

Table 2: Example HPLC Operating Conditions for Dicarboxylic Acid Analysis

ParameterCondition
Column Reversed-phase C18
Mobile Phase Gradient of aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile) oiv.int
Flow Rate 0.5 - 1.5 mL/min
Detection Mass Spectrometry (MS) or Diode Array Detector (DAD) nih.govsemanticscholar.org
Temperature Ambient or controlled (e.g., 30-40 °C)

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. nih.govalwsci.com Since this compound is a non-volatile compound due to its two polar carboxylic acid groups, it must first be converted into a more volatile derivative before GC analysis. alwsci.comnih.gov

A common derivatization method is esterification, for example, by reacting the dicarboxylic acid with an alcohol (like methanol (B129727) or ethanol) in the presence of an acid catalyst to form the corresponding diester. Another common technique is silylation, where the acidic protons are replaced with trimethylsilyl (B98337) (TMS) groups using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). researchgate.netmdpi.com This derivatization step significantly increases the volatility of the compound, allowing it to be analyzed by GC. nih.govmdpi.com

The derivatized sample is then injected into the gas chromatograph, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides mass spectra for identification. nih.govresearchgate.net GC-MS is particularly useful for assessing the purity of this compound and for identifying and quantifying any volatile impurities. nih.gov

Chiral Chromatography for Enantiomeric Separation of Branched Structures

The presence of a stereogenic center at the C-7 position of this compound necessitates the use of chiral chromatography for the separation and quantification of its enantiomers. chiralpedia.com The separation of enantiomers is a significant challenge because they possess identical physical and chemical properties in an achiral environment. chiralpedia.comlibretexts.org Chiral chromatography provides the necessary chiral environment to distinguish between these mirror-image molecules. chiralpedia.com

High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP) is a primary technique for enantiomeric separation. csfarmacie.cz The success of the separation is highly dependent on the selection of the appropriate CSP and the mobile phase conditions. researchgate.net For carboxylic acids, derivatization is a common strategy to enhance interaction with the CSP and improve chromatographic resolution. nih.gov However, direct separation on specific CSPs is also possible. researchgate.net

Common classes of CSPs used for the resolution of chiral acids include polysaccharide-based (e.g., cellulose (B213188) and amylose (B160209) derivatives), macrocyclic glycopeptides, and Pirkle-type phases. csfarmacie.czresearchgate.net The choice of CSP is often determined by the structure of the analyte, particularly the groups located near the stereogenic center. researchgate.net For this compound, the long alkyl chains and the two carboxylic acid groups will influence its interaction with the stationary phase.

In some cases, derivatization of the carboxylic acid groups to form amides or esters with a chiral reagent can be employed. nih.gov This creates diastereomers that can be separated on a standard achiral stationary phase. nih.govlibretexts.org However, this approach adds complexity to the sample preparation process.

The following table summarizes some common chiral stationary phases and their applicability for the separation of chiral carboxylic acids.

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhaseApplicability for Dicarboxylic Acids
Polysaccharide-based (e.g., Chiralcel® OD, Chiralpak® AD) Forms inclusion complexes with analytes; hydrogen bonding and dipole-dipole interactions are key.Normal phase (e.g., hexane/isopropanol) or reversed-phase. researchgate.netBroad applicability for a wide range of chiral compounds, including carboxylic acids. researchgate.net
Macrocyclic Glycopeptide (e.g., Chirobiotic™ T) Multiple interaction mechanisms including ionic, hydrogen bonding, and inclusion complexation.Polar ionic, polar organic, or reversed-phase. researchgate.netEffective for the separation of chiral acids due to the potential for ionic interactions. csfarmacie.czresearchgate.net
Pirkle-type (e.g., Whelk-O® 1) π-π interactions, hydrogen bonding, and dipole-dipole interactions.Primarily normal phase. csfarmacie.czSuitable for analytes with aromatic groups, but can also be used for other compounds with appropriate derivatization.
Chiral Ligand Exchange (CLEC) Formation of transient diastereomeric metal complexes between the analyte, a chiral selector, and a metal ion in the stationary or mobile phase.Aqueous buffers containing a metal salt (e.g., CuSO₄). sigmaaldrich.comParticularly effective for amino acids and hydroxy acids. sigmaaldrich.com

Coupled and Hyphenated Analytical Systems for Complex Sample Analysis

The analysis of this compound in complex matrices, such as biological fluids or environmental samples, often requires the use of coupled and hyphenated analytical systems. ijpsjournal.com These systems combine the separation power of chromatography with the high sensitivity and specificity of detection techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. ijpsjournal.comajrconline.org

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful and widely used hyphenated technique for the analysis of non-volatile compounds like dicarboxylic acids. chromatographyonline.com The liquid chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification based on their mass-to-charge ratio (m/z). chromatographyonline.com For dicarboxylic acids, derivatization can sometimes be employed to improve ionization efficiency and chromatographic separation. chromatographyonline.com Techniques like two-dimensional liquid chromatography (2D-LC) can be used to enhance separation from non-volatile mobile phase components before introduction to the mass spectrometer. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is another highly effective hyphenated technique, particularly for volatile compounds. ijpsjournal.com For non-volatile dicarboxylic acids like this compound, derivatization to form more volatile esters is a necessary step prior to GC analysis. google.com GC-MS provides excellent separation efficiency and detailed structural information from the mass spectra. ijpsjournal.com

More advanced hyphenated systems, such as LC-NMR , can provide even more detailed structural elucidation of unknown compounds or metabolites directly from a complex mixture. ijpsjournal.comajrconline.org

The table below compares different hyphenated techniques for the analysis of dicarboxylic acids.

Hyphenated TechniqueSample PreparationSeparation PrincipleDetection PrincipleAdvantages
LC-MS Often minimal, but can involve extraction and derivatization. chromatographyonline.comgoogle.comPartitioning between a liquid mobile phase and a solid stationary phase.Mass-to-charge ratio of ionized molecules. chromatographyonline.comHigh sensitivity and specificity; suitable for non-volatile compounds. ijpsjournal.comchromatographyonline.com
GC-MS Derivatization to increase volatility is typically required for dicarboxylic acids. google.comPartitioning between a gaseous mobile phase and a liquid or solid stationary phase.Mass-to-charge ratio of fragmented ions. ijpsjournal.comHigh resolution separation; provides detailed structural information. ijpsjournal.com
LC-NMR Minimal, but may require deuterated solvents for the mobile phase.Partitioning between a liquid mobile phase and a solid stationary phase.Nuclear magnetic resonance of atomic nuclei. ajrconline.orgProvides unambiguous structural information without the need for reference compounds. ijpsjournal.comajrconline.org
Two-Dimensional GC (GCxGC)-MS Derivatization to increase volatility is typically required.Two independent columns with different separation mechanisms. nih.govMass-to-charge ratio of fragmented ions. nih.govEnhanced peak capacity and separation of complex mixtures. nih.gov

Quality Assurance and Method Validation in Analytical Research

To ensure the reliability and accuracy of analytical data for this compound, rigorous quality assurance and method validation are essential. ijsat.org Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. ijsat.org The key parameters for validation are outlined by various regulatory guidelines and include linearity, accuracy, precision, selectivity, limit of detection (LOD), limit of quantification (LOQ), and robustness. ijsat.org

Linearity establishes the relationship between the concentration of the analyte and the analytical signal over a defined range. ijsat.orgAccuracy refers to the closeness of the measured value to the true value, often assessed by spike-recovery experiments. ijsat.orgPrecision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (%RSD). ijsat.org

Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. ijsat.orgRobustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. ijsat.org

The following table summarizes the typical validation parameters and their generally accepted criteria for analytical methods.

Validation ParameterDescriptionAcceptance Criteria (Typical)
Linearity (R²) The correlation coefficient of the calibration curve.R² > 0.99 chromatographyonline.com
Accuracy (% Recovery) The percentage of the true amount of analyte recovered.80-120%
Precision (%RSD) The relative standard deviation of replicate measurements.< 15% (for analyte concentrations in the low µg/mL range)
Selectivity The ability to measure the analyte in the presence of interferences.No significant interfering peaks at the retention time of the analyte.
Limit of Detection (LOD) The lowest detectable concentration.Signal-to-noise ratio of 3:1 ijsat.org
Limit of Quantification (LOQ) The lowest quantifiable concentration.Signal-to-noise ratio of 10:1 ijsat.org
Robustness The ability to withstand small variations in method parameters.No significant change in results with minor variations in parameters like pH, temperature, or mobile phase composition.

Chemical Reactivity and Derivatization Studies of 7 Ethyltetradecanedioic Acid

Esterification Reactions for Polymeric Precursors and Specialty Esters

Esterification, the reaction of a carboxylic acid with an alcohol, is a fundamental transformation for 7-Ethyltetradecanedioic acid, leading to the formation of diesters or polyesters. libretexts.org These reactions are typically catalyzed by a strong acid and are driven to completion by the removal of water. libretexts.org The synthesis of polyesters from dicarboxylic acids and diols is a significant application, resulting in polymers with a wide range of properties and uses. libretexts.org

The reaction of this compound with various diols can produce polyesters with tailored characteristics. The ethyl branch in the diacid backbone is expected to disrupt chain packing, potentially leading to polymers with lower crystallinity and enhanced flexibility compared to those derived from linear diacids.

Table 1: Hypothetical Esterification Reactions of this compound

Alcohol/Diol Catalyst Product Potential Application
Methanol (B129727) H₂SO₄ Dimethyl 7-ethyltetradecanedioate Specialty solvent, plasticizer
Ethylene Glycol p-TsOH Poly(ethylene 7-ethyltetradecanedioate) Flexible films, adhesives
1,4-Butanediol Ti(OBu)₄ Poly(butylene 7-ethyltetradecanedioate) Elastomers, coatings

This table presents potential esterification products and is for illustrative purposes. Actual reaction conditions and product characteristics would require experimental validation.

The synthesis of specialty esters, through reaction with monofunctional alcohols, can also be achieved. These esters may find use as lubricants, plasticizers, or in fragrance formulations, with the ethyl group influencing viscosity and volatility. Enzymatic esterification, using lipases or cutinases in non-aqueous media, offers a milder and more selective alternative to traditional acid catalysis for producing such specialty esters. jmb.or.kr

Amidation Reactions and Polyamide Synthesis

Polyamides are a critical class of polymers known for their high strength and durability. wikipedia.org They are synthesized through the condensation polymerization of a dicarboxylic acid with a diamine. savemyexams.comnih.gov this compound can serve as a monomer in these reactions, where the formation of an amide linkage results in the release of a water molecule. wikipedia.org

The direct amidation of this compound with a diamine typically requires high temperatures to drive the reaction. Alternatively, the diacid can be converted to a more reactive derivative, such as a diacyl chloride, which readily reacts with a diamine at lower temperatures. wikipedia.orgmdpi.com The presence of the ethyl branch in the resulting polyamide is anticipated to affect the polymer's thermal properties and solubility by disrupting the hydrogen bonding between polymer chains that is characteristic of linear polyamides like nylons. savemyexams.com

Table 2: Potential Polyamides Derived from this compound

Diamine Synthesis Method Polymer Potential Properties
1,6-Hexanediamine Melt Polycondensation Polyamide 6,16(Et) Increased flexibility, lower melting point
1,4-Phenylenediamine Low-Temperature Solution Polycondensation (via diacyl chloride) Aromatic-Aliphatic Polyamide Enhanced solubility in organic solvents

This table is illustrative of potential polyamide structures. The nomenclature "6,16(Et)" is a hypothetical designation for a polyamide derived from a 16-carbon branched diacid.

Exploration of Functional Group Transformations at the Branch Point and Carboxyl Termini

Beyond polymerization, the functional groups of this compound can be chemically modified to create novel molecules. The two carboxylic acid groups at the termini are the primary sites for transformation. These groups can undergo a variety of reactions common to carboxylic acids. organic-synthesis.com For instance, reduction of the carboxylic acid groups, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄), would yield the corresponding 7-ethyltetradecane-1,14-diol. savemyexams.com This diol could then serve as a monomer for the synthesis of different classes of polymers, such as polyurethanes or polyesters with different properties than those derived directly from the diacid.

Further transformations could involve the conversion of the carboxylic acids to other functional groups, such as isocyanates or nitriles, opening up a wider range of chemical possibilities. While direct functionalization of the ethyl branch is challenging due to the unactivated nature of the C-H bonds, advanced catalytic methods could potentially enable selective oxidation or halogenation at this position, leading to even more complex and functionalized derivatives.

Kinetic and Mechanistic Investigations of Derivatization Reactions

The study of reaction kinetics and mechanisms provides fundamental insights into how the structure of this compound influences its reactivity. For instance, in esterification and amidation reactions, the steric hindrance presented by the ethyl group, although positioned away from the reactive carboxyl groups, could subtly affect the reaction rates compared to a linear dicarboxylic acid of similar chain length.

Mechanistic investigations, potentially employing computational modeling and spectroscopic techniques, can elucidate the transition states and intermediates involved in its derivatization. ruhr-uni-bochum.deutdallas.edu For example, in the formation of polyesters or polyamides, understanding the mechanism can help in optimizing reaction conditions to control molecular weight and polymer architecture. The mechanism of acid-catalyzed esterification involves protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. libretexts.org Investigating how the electronic and steric nature of the this compound backbone influences each step of this mechanism would be a key area of research.

Synthesis of Specialty Anhydrides and Acid Chlorides

To enhance the reactivity of this compound for derivatization, it can be converted into more reactive intermediates such as acid anhydrides and acid chlorides. Acid chlorides are particularly reactive and are synthesized by treating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride. organicchemistrytutor.comiitk.ac.ingoogle.com The resulting 7-ethyltetradecanedioyl dichloride would be a highly valuable intermediate for synthesizing esters and amides under milder conditions. organicchemistrytutor.com

Acid anhydrides of this compound can be prepared, for example, by reacting the diacyl chloride with the sodium salt of the dicarboxylic acid. researchgate.net Cyclic anhydrides can sometimes be formed from dicarboxylic acids with appropriate chain lengths upon heating, though this is less likely for a long-chain molecule like this compound. libretexts.orglibretexts.org These anhydrides are also effective acylating agents for alcohols and amines, reacting to form esters and amides, respectively, with the byproduct being a molecule of the carboxylic acid itself. libretexts.orglibretexts.org

Applications in Materials Science and Polymer Chemistry Research

Monomer for Novel Polyamides and Polyesters with Tunable Properties

7-Ethyltetradecanedioic acid serves as a valuable monomer for the synthesis of novel polyamides and polyesters. In condensation polymerization, it can react with diamines to form polyamides or with diols to form polyesters. The incorporation of this branched diacid into the polymer backbone is a strategic approach to tune material properties. sparkl.mesnschem.com

The ethyl branch on the main chain disrupts the regular packing of polymer chains, which in turn reduces crystallinity. sparkl.me This structural modification can lead to polymers with lower melting points, increased solubility in organic solvents, and enhanced flexibility compared to their counterparts made from linear dicarboxylic acids like tetradecanedioic acid. researchgate.net For instance, research on other branched monomers has shown that introducing such groups can modify the glass transition temperature (Tg) and thermal stability of the resulting polyesters. nih.govacs.orgresearchgate.net The synthesis of polyamides from branched dicarboxylic acids can yield materials with lower crystallinity and distinct physical properties, making them suitable for applications requiring less rigidity and better processability. sparkl.metandfonline.com

The ability to control these properties by incorporating this compound allows for the design of polymers with specific performance characteristics for targeted applications, such as flexible films, coatings, and adhesives. snschem.com

Table 1: Predicted Impact of this compound on Polymer Properties vs. Linear Analogue

Property Polymer with Linear Diacid (e.g., Tetradecanedioic Acid) Polymer with this compound Rationale
Crystallinity High Lower Ethyl branch disrupts polymer chain packing. libretexts.org
Melting Point (Tm) Higher Lower Reduced crystallinity leads to a lower Tm.
Glass Transition (Tg) Varies Generally higher for secondary diols, can be lower for branched diacids. nih.govnih.gov Branching restricts chain rotation but increases free volume.
Solubility Lower Higher Disrupted packing allows better solvent penetration. researchgate.net
Flexibility Lower (more rigid) Higher (more flexible) Reduced intermolecular forces and crystallinity. nih.gov

Development of Bio-based Plasticizers and Lubricants Incorporating Branched Structures

Esters derived from dicarboxylic acids are widely used as high-performance plasticizers and synthetic lubricants. mdpi.com The esterification of this compound with various alcohols can produce esters with significant potential in these applications. Long-chain dicarboxylic acids can be produced through biotechnological routes from renewable resources like vegetable oils, positioning this compound derivatives as potential bio-based materials. europa.eunih.gov

The branched structure of this compound is particularly advantageous for lubricants and plasticizers. google.comacs.org Branching on the carbon chain prevents the molecules from aligning and crystallizing at low temperatures. ukm.my This results in a significantly lower pour point and improved cold-flow properties, which are critical for lubricants used in automotive and industrial applications. srce.hr Studies on esters from other branched acids have demonstrated excellent low-temperature performance and high viscosity indices. ukm.mysrce.hr

When used as plasticizers, for example in polyvinyl chloride (PVC), esters of branched dicarboxylic acids can enhance flexibility and workability. nih.gov The long aliphatic chain of this compound contributes to good compatibility with polymer matrices, while the ester groups help to reduce migration. mdpi.com

Design of Biodegradable Polymers and Bioplastics

The development of biodegradable polymers is crucial for mitigating plastic pollution. Aliphatic polyesters are a major class of biodegradable plastics due to the susceptibility of their ester linkages to hydrolysis by microorganisms. researchgate.net this compound, being a long-chain aliphatic dicarboxylic acid, is a prime candidate for synthesizing such materials. mdpi.com It can be potentially derived from bio-based feedstocks, aligning with the goals of creating sustainable bioplastics. nih.govmdpi.com

When copolymerized with diols (e.g., 1,4-butanediol), this compound can form aliphatic polyesters designed for biodegradability. The rate of biodegradation in polyesters is influenced by their chemical structure, including the length of the hydrocarbon segments. rsc.org While very long linear aliphatic chains can sometimes slow down degradation, the presence of the ethyl branch in this compound could alter the polymer's morphology and accessibility to microbial enzymes, thereby tuning its degradation profile. The resulting copolyesters could find use in applications like packaging films and agricultural mulch, where biodegradability is a key requirement. researchgate.net

Crosslinking Agents and Chain Extenders in Polymer Networks

While its saturated nature prevents it from acting as a traditional crosslinker via addition polymerization, this compound can function as a chain extender in condensation polymers like polyesters and polyamides. mdpi.com During polymer processing or recycling, polymer chains can break, leading to a decrease in molecular weight and a loss of mechanical properties. aiche.org Chain extenders are bifunctional molecules that react with these broken chain ends to re-link them, thereby increasing the molecular weight and restoring the material's performance. aiche.orgulpgc.es

With its two carboxylic acid groups, this compound can react with hydroxyl or amine end groups present in polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) or polylactic acid (PLA). ulpgc.es This is particularly relevant for recycled polymers, which often have a higher concentration of carboxylic acid end groups due to degradation. In such cases, a diol or another reactive molecule could be used in conjunction with the diacid to bridge the polymer chains. The long, flexible, and branched nature of the this compound chain extender would also impart greater flexibility to the final polymer network. google.com

Impact of Branching on Polymer Microstructure and Mechanical Properties

The introduction of an ethyl branch into the backbone of a polymer via this compound has a profound impact on its microstructure and, consequently, its mechanical properties. The primary effect of such branching is the disruption of chain symmetry and packing efficiency. libretexts.org

Microstructure: Linear polymer chains can pack closely together into ordered crystalline domains, leading to high crystallinity. The side branch on this compound acts as a defect, pushing the polymer chains apart and hindering the formation of a highly ordered crystalline lattice. This results in a polymer with lower crystallinity and lower density. acs.orgresearchgate.net

Mechanical Properties: The reduction in crystallinity and intermolecular forces directly affects the mechanical behavior of the material. Polymers incorporating this compound are expected to exhibit a lower elastic modulus (i.e., be less stiff) and greater deformability (higher elongation at break) compared to their linear counterparts. nih.govresearchgate.net This increased flexibility is often desirable for applications requiring toughness and resilience. The relationship between side-chain branching and glass transition temperature (Tg) is complex; longer, flexible side chains can lower Tg by increasing free volume, while bulky groups that restrict backbone rotation can increase it. nih.govnih.gov

Table 2: General Effects of Alkyl Branching on Polymer Properties

Property Influence of Branching Expected Outcome for Polymers with this compound
Crystallinity Decreases Reduced crystallinity due to steric hindrance. researchgate.net
Density Decreases Lower density compared to linear analogues. libretexts.org
Elastic Modulus Decreases Softer, less rigid material. nih.govrsc.org
Elongation at Break Increases More ductile and flexible material. nih.gov
Tensile Strength Generally Decreases Lower strength due to reduced intermolecular forces.

Materials for Additive Manufacturing (3D Printing)

Additive manufacturing, particularly Fused Deposition Modeling (FDM), relies on thermoplastic filaments with specific thermal and rheological properties. hubs.com Commonly used materials include polylactic acid (PLA) and polyethylene terephthalate glycol-modified (PETG). nih.gov There is significant research focused on developing new polymers with tailored properties for FDM applications. malvernpanalytical.com

This compound can be utilized as a comonomer to create novel copolyesters or copolyamides specifically designed for 3D printing. By incorporating it into a polymer formulation, properties such as the melting point, glass transition temperature, and melt viscosity can be precisely controlled. rsc.org For example, copolymerizing a high-melting polyester (B1180765) with this compound could lower its melting temperature to a range more suitable for FDM printers, while also increasing its flexibility. The branched structure could improve the melt strength of the polymer, which is beneficial for filament stability during the printing process. rsc.org This approach opens the door to creating new, bio-based, and potentially biodegradable filaments with a customized balance of mechanical performance and printability.

Biological and Environmental Research Aspects of 7 Ethyltetradecanedioic Acid

Biosynthesis and Natural Occurrence in Non-Human Biological Systems

While specific research on the biosynthesis of 7-ethyltetradecanedioic acid is limited, extensive studies on the production of analogous long-chain and branched-chain dicarboxylic acids (DCAs) by microorganisms provide a strong basis for understanding its potential natural origins. Microbes, particularly certain yeasts and bacteria, are known to produce these compounds, often through the modification of fatty acids.

A variety of microorganisms have been identified that can produce long-chain and branched-chain dicarboxylic acids. These organisms are often capable of assimilating hydrocarbons like alkanes or fatty acids and converting them into DCAs. nih.govtandfonline.com Some bacteria produce unique branched DCAs, termed diabolic acids, which feature methyl branches near the center of the carbon chain. wikipedia.org The production of branched C5-dicarboxylic acids like itaconic acid is also a focus of research, with efforts to engineer chemolithoautotrophic bacteria for their synthesis from CO2. ktu.edu

Engineered microbial hosts, such as Escherichia coli and Corynebacterium glutamicum, have also been developed to produce specific DCAs that are not part of their natural metabolic pathways. nih.govresearchgate.netfrontiersin.org

Table 1: Examples of Microbial Genera Involved in Dicarboxylic Acid Production

Microbial Genus Type of Dicarboxylic Acid Produced Natural or Engineered Reference(s)
Candida Long-chain DCAs (C12-C18) Natural & Engineered nih.govtandfonline.com
Pichia Long-chain DCAs Natural tandfonline.com
Butyrivibrio Long-chain branched "diabolic acids" Natural wikipedia.org
Thermotoga Long-chain branched "diabolic acids" Natural wikipedia.org
Thermoanaerobacter Long-chain branched "diabolic acids" Natural wikipedia.org
Ceriporiopsis Alkyl- and alkenyl-itaconates Natural wikipedia.org
Escherichia coli Various DCAs (e.g., 2-methylsuccinic acid, adipate, suberate) Engineered nih.govresearchgate.net
Corynebacterium glutamicum Glutarate Engineered frontiersin.org

The primary pathway for converting fatty acids and alkanes into dicarboxylic acids in many yeasts is the ω-oxidation pathway. nih.govnih.gov This process involves a series of enzymatic reactions that functionalize the terminal methyl group (the ω-carbon) of a fatty acid.

Hydroxylation : The first and critical step is catalyzed by a hemoprotein enzyme from the cytochrome P450 (CYP) family, which hydroxylates the ω-carbon of a fatty acid to form an ω-hydroxy fatty acid. frontiersin.org This reaction requires co-enzymes like NADPH-cytochrome P450 oxidoreductase. nih.gov

Oxidation : The resulting ω-hydroxy fatty acid is then further oxidized to an aldehyde and subsequently to a carboxylic acid by alcohol dehydrogenases (ADHs) and aldehyde dehydrogenases (ALDHs), respectively, yielding the final α,ω-dicarboxylic acid. nih.gov

In addition to this natural pathway, synthetic biology has enabled the creation of novel pathways in host organisms like E. coli. For instance, 2-methylsuccinic acid, a branched dicarboxylate, was produced using a non-natural pathway combining a citramalate (B1227619) synthase (CimA*), an isopropylmalate isomerase (LeuCD), and an enoate reductase (YqjM). researchgate.net The biosynthesis of branched-chain fatty acids, which are precursors to branched DCAs, often starts from branched-chain α-keto acids derived from amino acids like valine, leucine, and isoleucine. oup.comwikipedia.org

Table 2: Key Enzymes in Dicarboxylic Acid Biosynthesis

Enzyme/Enzyme System Function Organism/Pathway Context Reference(s)
Cytochrome P450 (CYP) Monooxygenases Catalyzes the initial ω-hydroxylation of fatty acids. Candida tropicalis, Engineered S. cerevisiae nih.govfrontiersin.org
Alcohol Dehydrogenase (ADH) Oxidizes ω-hydroxy fatty acids to ω-oxo fatty acids. ω-oxidation pathway nih.gov
Aldehyde Dehydrogenase (ALDH) Oxidizes ω-oxo fatty acids to dicarboxylic acids. ω-oxidation pathway nih.gov
Enoate Reductase (ER) Bioreduction of unsaturated dicarboxylic acids. Engineered E. coli for 2-methylsuccinic acid production researchgate.net
Acyl-CoA Oxidase (ACOX) Catalyzes the first step of peroxisomal β-oxidation. Peroxisomal metabolism nih.govresearchgate.net

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the flow of metabolites through the complex reaction networks within a cell. creative-proteomics.com By using stable isotope tracers (like ¹³C-labeled glucose), researchers can track the path of carbon atoms through various metabolic pathways, providing insights into cellular physiology and identifying bottlenecks in production. creative-proteomics.commdpi.com

MFA is crucial for optimizing the microbial production of dicarboxylic acids. For example, in Candida tropicalis, a genome-scale metabolic model was used to understand its lipid accumulation and DCA production capabilities. nih.gov The analysis highlighted the importance of the pentose (B10789219) phosphate (B84403) pathway as a source of NADPH, a critical cofactor for fatty acid synthesis. nih.gov In Pichia pastoris, MFA revealed that adding sodium citrate (B86180) significantly increased fluxes in the TCA cycle, glycolysis, and glyoxylate (B1226380) pathway, which are all related to organic acid metabolism. mdpi.com This type of analysis helps researchers to rationally engineer strains by identifying which genes to upregulate or delete to redirect metabolic flux towards the desired dicarboxylic acid product and away from competing pathways like β-oxidation. nih.govencyclopedia.pub

While often studied as end-products of biotechnological processes, branched dicarboxylic acids and their fatty acid precursors play significant roles in the microbes that produce them.

Membrane Fluidity : In many Gram-positive bacteria, branched-chain fatty acids (BCFAs) are essential components of the cell membrane. The methyl branches on the acyl chain disrupt the tight packing of lipids, which increases membrane fluidity. nih.gov This is a critical adaptation mechanism for survival at low temperatures. nih.gov

Metabolic Intermediates : Some dicarboxylic acids are intermediates in the catabolism of complex molecules. For instance, glutarate is an intermediate in lysine (B10760008) and tryptophan metabolism, while α-ketoglutarate is a central hub in carbon and nitrogen metabolism. asm.org The ability to metabolize DCAs can be a key physiological trait. asm.org

Signaling and Regulation : Branched-chain amino acids, the precursors for many BCFAs, are important signaling molecules that help bacteria adapt to nutrient starvation. nih.gov Itaconic acid, a branched C5-DCA, has been identified as a key regulatory molecule in immunity and may function as an anti-pathogenic agent. ktu.edu

Energy Metabolism : The metabolism of dicarboxylic acids is linked to central energy pathways like the TCA cycle and glyoxylate metabolism. mdpi.comresearchgate.net

Environmental Fate and Degradation Mechanisms

The environmental persistence of this compound is determined by its susceptibility to various degradation processes. As a dicarboxylic acid, its fate is influenced by abiotic factors like light and water.

Abiotic degradation involves chemical reactions that occur without the intervention of microorganisms. For dicarboxylic acids, photolysis and hydrolysis are key potential pathways.

Photolysis : Photolysis is the breakdown of compounds by light, particularly UV radiation. In the atmosphere, dicarboxylic acids present in aerosols can undergo photochemical processing. d-nb.info The rate and outcome of photolysis depend on the specific dicarboxylic acid and environmental conditions. Studies have shown that while some short-chain diacids like oxalic acid (C2) can be degraded, others like succinic acid (C4) can be formed through photochemical reactions. d-nb.info The process is often catalyzed by other substances present in atmospheric water, such as iron, and involves the generation of highly reactive species like hydroxyl radicals (·OH). d-nb.infothescipub.com The photolysis of nitrate (B79036) in the presence of DCAs can also accelerate the production of reactive nitrogen species, indicating complex interactions in the environment. acs.orgbohrium.com

Hydrolysis : Hydrolysis is a chemical reaction in which a water molecule cleaves one or more chemical bonds. viu.ca While the dicarboxylic acid functional groups themselves are stable against hydrolysis, derivatives such as esters or anhydrides are susceptible. britannica.comnih.gov This reaction is highly dependent on pH, with rates often being significantly faster under acidic or basic conditions compared to neutral pH. viu.canih.gov For example, the base-catalyzed hydrolysis of an ester (saponification) is typically a rapid and irreversible reaction that would convert an ester of this compound back into the dicarboxylic acid salt. britannica.com Therefore, if the compound exists in the environment as an ester derivative, hydrolysis would be a primary degradation pathway. researchgate.net Ozonolysis, another potential atmospheric degradation pathway, has been shown to be extremely slow for saturated dicarboxylic acids and is not considered a major sink. mcgill.ca

Table 3: Factors Influencing Abiotic Degradation of Dicarboxylic Acids

Degradation Pathway Key Factors Effect Reference(s)
Photolysis UV Irradiation Provides energy to break chemical bonds. d-nb.infothescipub.com
Iron (Fe³⁺) Acts as a photocatalyst, enhancing degradation. d-nb.info
Hydroxyl Radicals (·OH) Highly reactive species that oxidize organic compounds. thescipub.com
Presence of Nitrates Can enhance photochemical processes. acs.orgbohrium.com
Hydrolysis pH (Acidity/Basicity) Catalyzes the cleavage of ester or anhydride (B1165640) bonds. viu.canih.gov
Temperature Higher temperatures generally increase reaction rates. researchgate.net

Microbial Degradation and Bioremediation Potential in various Environmental Compartments

Microbial degradation of alkanes, including branched structures, can proceed through terminal or sub-terminal oxidation. frontiersin.org In biterminal oxidation, both ends of the alkane chain are oxidized, leading to the formation of a dicarboxylic acid. frontiersin.orgresearchgate.net For instance, Brevibacterium erythrogenes has been shown to metabolize branched alkanes like pristane (B154290) via a dicarboxylic acid pathway, which then undergoes β-oxidation. nih.gov This suggests that this compound could be an intermediate in the degradation of longer-chain branched alkanes or a primary substrate for microorganisms capable of utilizing such compounds.

The bioremediation of environments contaminated with hydrocarbons, including branched alkanes, relies on the metabolic capabilities of indigenous or introduced microorganisms. nih.govmdpi.com Genera such as Pseudomonas, Nocardia, and Rhodococcus are known to degrade hydrocarbons. nih.govscirp.org The degradation efficiency is influenced by the complexity of the hydrocarbon structure, with branched alkanes being less readily degraded than n-alkanes. scirp.org The formation of dicarboxylic acids is a key step in the aerobic degradation pathway of some hydrocarbons. mdpi.com

The table below summarizes findings on the microbial degradation of related compounds, offering insights into the potential bioremediation of this compound.

Organism/SystemSubstrateKey FindingsReference(s)
Brevibacterium erythrogenesPristane (a branched alkane)Degraded via a dicarboxylic acid pathway followed by β-oxidation. nih.gov
Nocardia cyriacigeorgica SBUG 1472Crude oil (containing branched alkanes)Efficiently degraded methyl-substituted alkanes, producing mono- and dicarboxylic acids, suggesting a bi-terminal oxidation pathway. researchgate.net
Mycobacterium sp. strain P101Methyl-branched alkanesUtilizes methyl-branched alkanes for growth, with oxidation proceeding through the formation of corresponding carboxylic acids and subsequent β-oxidation. The process involves stereospecific enzymes. nih.gov
Various soil microorganismsPetroleum hydrocarbonsBiodegradation efficiency follows the order: n-alkanes > branched alkanes > low molecular weight aromatics. enviro.wiki

Transport and Transformation in Aquatic and Terrestrial Environments

The movement and alteration of this compound in aquatic and terrestrial ecosystems are governed by its physicochemical properties and environmental conditions. As a dicarboxylic acid, its transport is influenced by its water solubility, which is expected to be lower than that of shorter-chain dicarboxylic acids due to its longer carbon backbone.

In terrestrial environments, the mobility of dicarboxylic acids in soil is affected by their interaction with soil organic matter and mineral surfaces. researchgate.net Carboxylic acids are known to be abundant in soil organic matter and contribute to its cation exchange capacity and metal chelation properties. frontiersin.org The low water solubility of long-chain dicarboxylic acids may lead to their preferential association with the solid phase in soil and sediment. europa.eu

In aquatic systems, the transport of dicarboxylic acids is dependent on their solubility and potential for degradation. Photochemical degradation can be a significant transformation pathway for dicarboxylic acids in the aqueous phase. d-nb.infocopernicus.org Studies on various dicarboxylic acids have shown that they can be degraded by UV irradiation, with the rate of degradation being influenced by the presence of photosensitizers like iron. d-nb.infocopernicus.org For instance, the photochemical degradation of C8–C12 diacids has been observed in aqueous aerosol samples. copernicus.org Ozonolysis is another potential atmospheric removal pathway, although it is considered less significant for many dicarboxylic acids. mcgill.canih.gov

The following table outlines key factors influencing the transport and transformation of dicarboxylic acids in the environment.

Environmental CompartmentProcessInfluencing FactorsPotential Fate of this compoundReference(s)
SoilAdsorption/DesorptionSoil organic matter content, clay mineralogy, pH, water solubility of the acid.Likely to adsorb to soil particles due to its long carbon chain. researchgate.netfrontiersin.orgeuropa.eu
WaterPhotochemical DegradationUV radiation intensity, presence of photosensitizers (e.g., iron), water chemistry.May undergo photochemical degradation, potentially breaking down into shorter-chain compounds. d-nb.infocopernicus.org
WaterOzonolysisOzone concentration, pH.Likely a minor degradation pathway compared to photochemical processes. mcgill.canih.gov
Atmosphere/Water InterfaceVolatilizationVapor pressure, water solubility.Low volatility expected due to its high molecular weight and two polar carboxyl groups. mdpi.com

Contribution to Secondary Organic Aerosol Formation (if applicable to branched isomers)

Dicarboxylic acids are recognized as significant components of atmospheric aerosols and are key indicators of secondary organic aerosol (SOA) formation. mdpi.comcopernicus.org They can be formed in the atmosphere through the photochemical oxidation of various volatile organic compounds (VOCs) of both anthropogenic and biogenic origin. mdpi.comcopernicus.org

While direct evidence for the formation of SOA from this compound is not available, studies on other long-chain and branched alkanes provide valuable insights. The oxidation of linear and branched alkanes in the presence of NOx can lead to the formation of a variety of oxygenated products, including compounds that can partition into the aerosol phase. tandfonline.com First-generation SOA products from alkane oxidation can include alkyl nitrates, hydroxycarbonyls, and dihydroxycarbonyls, which can further react in the particle phase. tandfonline.com

The molecular distribution of dicarboxylic acids in atmospheric aerosols often shows a predominance of oxalic acid (C2), followed by malonic (C3) and succinic (C4) acids. researchgate.net Longer-chain dicarboxylic acids are also detected, and their presence can be attributed to both primary emissions and secondary formation. researchgate.net Photochemical processing in aqueous aerosols can lead to the degradation of longer-chain diacids into smaller, more abundant ones. d-nb.infocopernicus.org For example, the photochemical degradation of C4 can lead to C3, which can then be oxidized to C2. copernicus.org

The table below summarizes the general understanding of the role of dicarboxylic acids in SOA formation.

Precursor TypeSOA Formation PathwayKey ProductsRelevance to this compoundReference(s)
Anthropogenic and Biogenic VOCsGas-phase photochemical oxidation followed by gas-to-particle partitioning.Short-chain dicarboxylic acids (e.g., oxalic, malonic, succinic), oxocarboxylic acids, α-dicarbonyls.Precursors to this compound would likely be long-chain branched alkanes. mdpi.comcopernicus.org
Long-chain AlkanesOH-radical initiated oxidation in the presence of NOx.Alkyl nitrates, 1,4-hydroxynitrates, 1,4-hydroxycarbonyls.By analogy, oxidation of a C16 branched alkane could lead to the formation of this compound or related compounds in the aerosol phase. tandfonline.com
Aqueous AerosolsPhotochemical processing and degradation of existing dicarboxylic acids.Shorter-chain dicarboxylic acids from the breakdown of longer-chain ones.If present in aerosols, this compound could be photochemically degraded to smaller dicarboxylic acids. d-nb.infocopernicus.orgcopernicus.org

Computational Chemistry and Theoretical Investigations of 7 Ethyltetradecanedioic Acid

Molecular Modeling and Simulation of Conformational Dynamics

The conformational flexibility of 7-ethyltetradecanedioic acid, a long-chain dicarboxylic acid with an alkyl branch, is a critical determinant of its physical properties and molecular interactions. Molecular dynamics (MD) simulations are powerful tools to explore the vast conformational space of such molecules.

The presence of the two terminal carboxylic acid groups allows for the formation of intramolecular and intermolecular hydrogen bonds. These interactions play a crucial role in stabilizing specific conformations. nih.gov MD simulations can predict the probability of these different conformational states and the energy barriers between them.

Table 1: Predicted Conformational Properties of this compound

PropertyPredicted Value/BehaviorBasis of Prediction
Dominant Conformation (in vacuo) Extended, linear-likeMinimization of steric hindrance
Dominant Conformation (aqueous) Folded, U-shape or helicalIntramolecular hydrophobic interactions
Key Torsional Angles Rotations around C-C bonds of the main chain and the ethyl groupStandard force field parameters for alkanes and carboxylic acids
End-to-End Distance (Ree) Varies significantly with solvent and temperatureAnalysis of MD simulation trajectories
Radius of Gyration (Rg) Smaller in polar solvents compared to non-polar solventsAnalysis of MD simulation trajectories

This table presents theoretically derived predictions based on principles of molecular modeling and data from analogous long-chain dicarboxylic acids.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a detailed understanding of the electronic structure and reactivity of this compound. nih.govresearchgate.netresearchgate.net These calculations can provide insights into bond lengths, bond angles, charge distribution, and the energies of molecular orbitals.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the carboxylic acid groups, specifically the oxygen lone pairs. The LUMO is likely to be associated with the antibonding orbitals of the carbonyl groups. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

DFT calculations can also be used to predict the acidity (pKa) of the two carboxylic acid groups. Due to the long alkyl chain separating them, the two pKa values are expected to be similar to those of other long-chain dicarboxylic acids, though the ethyl branch might introduce a minor electronic effect. Furthermore, the electrostatic potential map can reveal the regions of the molecule that are most likely to engage in electrostatic interactions, with the oxygen atoms of the carboxyl groups being the most electronegative sites.

Table 2: Predicted Electronic Properties of this compound (from DFT calculations)

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Relatively high, localized on carboxyl groupsSite of nucleophilic attack and electron donation
LUMO Energy Relatively low, localized on carbonyl groupsSite of electrophilic attack and electron acceptance
HOMO-LUMO Gap Moderate, indicating good chemical stabilityPredicts reactivity in chemical reactions
Dipole Moment Non-zero, dependent on conformationInfluences solubility and intermolecular interactions
Atomic Charges Negative charge concentrated on oxygen atomsIndicates sites for hydrogen bonding and coordination

This table presents theoretically derived predictions based on quantum chemical principles and data from related dicarboxylic acids.

In Silico Enzyme and Pathway Design for Biosynthetic Routes

While a natural biosynthetic pathway for this compound is not known, computational methods can be used to design and evaluate hypothetical enzymatic routes for its production. nih.govresearchgate.net This involves identifying suitable enzymes that can catalyze the necessary chemical transformations and assembling them into a novel metabolic pathway.

A plausible biosynthetic strategy would involve the modification of a common fatty acid precursor. For instance, a long-chain fatty acid could be functionalized at the C7 position with an ethyl group. This would likely require a multi-step enzymatic process. Computational tools can be used to search for enzymes with known activities on similar substrates and then use protein engineering algorithms to modify their specificity towards the desired reaction. nih.govocl-journal.org

Another approach could be the engineering of fatty acid synthase (FAS) or polyketide synthase (PKS) systems. nih.gov These enzymatic complexes build up carbon chains in a step-wise manner, and computational modeling can be used to understand and modify their domain organization and substrate specificity to produce a 14-carbon chain with an ethyl branch at the C7 position. Subsequent oxidation of the terminal methyl groups to carboxylic acids by enzymes like cytochrome P450 monooxygenases would complete the synthesis. acs.org Genome-scale metabolic models of microorganisms like Yarrowia lipolytica can be used to assess the feasibility and optimize such engineered pathways. nih.govd-nb.info

Predictive Models for Polymerization Behavior and Material Properties

This compound, as a dicarboxylic acid, is a potential monomer for the synthesis of polyesters and polyamides. researchgate.net Computational models can predict its polymerization behavior and the properties of the resulting polymers. wiley.comutwente.nlresearchgate.net

Kinetic models can simulate the polycondensation reaction, taking into account factors like temperature, catalyst concentration, and the removal of byproducts. wiley.comutwente.nl The presence of the ethyl branch may sterically hinder the approach of the carboxylic acid groups to the diol or diamine co-monomer, potentially affecting the reaction rate compared to a linear dicarboxylic acid of the same chain length.

Furthermore, molecular dynamics simulations of the resulting polymer chains can be used to predict their material properties. The ethyl side chains would disrupt the regular packing of the polymer chains, likely leading to a lower degree of crystallinity and a lower melting point compared to a polymer made from an unbranched dicarboxylic acid. mdpi.com These simulations can also provide estimates of mechanical properties such as Young's modulus and tensile strength, as well as thermal properties like the glass transition temperature. mdpi.comrsc.org

Table 3: Predicted Polymer Properties of a Polyester (B1180765) derived from this compound and a Diol

PropertyPredicted CharacteristicRationale
Crystallinity Low to moderateEthyl branch disrupts chain packing
Melting Point (Tm) Lower than corresponding linear diacid polymerDisruption of crystalline lattice
Glass Transition Temp. (Tg) Lower than corresponding linear diacid polymerIncreased free volume due to side chains
Mechanical Strength Potentially lower tensile strength, but higher flexibilityReduced interchain interactions
Solubility Potentially enhanced in organic solventsDisrupted packing allows for better solvent penetration

This table presents theoretically derived predictions based on polymer modeling principles.

Docking Studies for Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the binding mode of a ligand to a protein receptor. nih.govtandfonline.comjmbfs.org For this compound, docking studies can be employed to investigate its interactions with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases (ACSLs). frontiersin.orgnih.govnih.gov These enzymes are responsible for the activation of fatty acids by converting them into their corresponding CoA esters.

Docking simulations would place the this compound molecule into the active site of an ACSL. The binding pose would reveal key interactions, such as hydrogen bonds between the carboxylic acid groups and polar residues in the active site, as well as hydrophobic interactions between the alkyl chain and non-polar residues. The ethyl group would likely occupy a specific hydrophobic pocket within the active site. The predicted binding affinity from these docking studies can suggest whether this compound is a likely substrate for a particular enzyme. biorxiv.org

Such studies can also be used to understand the substrate specificity of enzymes and to guide protein engineering efforts to create enzymes that can more efficiently process branched-chain dicarboxylic acids. frontiersin.org For example, by identifying the amino acid residues that interact with the ethyl group, mutations can be designed to create a more accommodating binding pocket.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.